3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester
Overview
Description
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core with a bromine atom at the 3-position and a methyl ester group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester typically involves the following steps:
Formation of the Pyrrolo[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as pyrrole and pyrimidine derivatives, under specific conditions.
Esterification: The carboxylic acid group at the 6-position can be converted to the methyl ester using reagents like methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
Pyrrolo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents at the 3- and 6-positions.
Uniqueness
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the bromine atom and the methyl ester group can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-3-8-11-4-6(10)5-12(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJBYRYJXBJJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C2N1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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